molecular formula C22H37NO3 B1153726 8(9)-EET ethanolamide

8(9)-EET ethanolamide

Cat. No.: B1153726
M. Wt: 363.5
InChI Key: BXHPMUQFGGSDAK-PDFUHZMOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8(9)-EET Ethanolamide is a cytochrome P450 (CYP)-derived metabolite of the endocannabinoid Anandamide (AEA) . This compound sits at the intersection of two critical lipid signaling pathways: the endocannabinoid system and the cytochrome P450 epoxy-eicosanoid system. Researchers are increasingly interested in such oxidized metabolites for their unique biological activities that often differ from their parent compounds . Epoxyeicosatrienoic acids (EETs), like the 8,9-EET moiety found in this ethanolamide, are well-recognized for their potent biological effects, which include anti-inflammatory properties and protective roles in various tissues . Specifically, the 8,9-EET regioisomer has been demonstrated to play a unique protective role in the kidney by dose-dependently preventing a pathological increase in glomerular albumin permeability, a key factor in kidney disease . The study of this compound provides valuable insights into the complex metabolism of endocannabinoids and the cross-talk between different lipid mediator pathways in health and disease. This compound is a key reagent for researchers investigating inflammation, cardiovascular function, renal physiology, and neuronal signaling. This product is intended for research purposes only and is not intended for human or therapeutic use.

Properties

Molecular Formula

C22H37NO3

Molecular Weight

363.5

InChI

InChI=1S/C22H37NO3/c1-2-3-4-5-6-7-8-9-12-15-20-21(26-20)16-13-10-11-14-17-22(25)23-18-19-24/h6-7,9-10,12-13,20-21,24H,2-5,8,11,14-19H2,1H3,(H,23,25)/b7-6-,12-9-,13-10-/t20-,21+/m1/s1

InChI Key

BXHPMUQFGGSDAK-PDFUHZMOSA-N

SMILES

CCCCC/C=CC/C=CC[C@H]1O[C@H]1C/C=CCCCC(=O)NCCO

Synonyms

8(9)-EpETrE Ethanolamide

Origin of Product

United States

Biosynthesis and Enzymatic Formation of 8 9 Eet Ethanolamide

Precursor Substrate Utilization: Arachidonoyl Ethanolamide (Anandamide) as the Direct Substrate

The direct precursor for the biosynthesis of 8(9)-EET ethanolamide is arachidonoyl ethanolamide, more commonly known as anandamide (B1667382) (AEA). glpbio.comhmdb.ca Anandamide, an endogenous cannabinoid neurotransmitter, is derived from the essential fatty acid arachidonic acid. nih.govahajournals.org It is a substrate for various metabolic pathways, including epoxidation by cytochrome P450 enzymes. nih.govnih.govnih.gov This enzymatic conversion yields several epoxyeicosatrienoic acid ethanolamides (EET-EAs), including the this compound regioisomer. nih.govumich.edu The metabolism of anandamide by human liver microsomes has been shown to produce 5,6-, 8,9-, 11,12-, and 14,15-EET ethanolamides in a time and protein concentration-dependent manner. hmdb.ca

Cytochrome P450 Epoxygenase Isoforms Involved in this compound Synthesis

Several isoforms of the cytochrome P450 epoxygenase family have been identified as key players in the conversion of anandamide to its various EET-ethanolamide metabolites, including this compound. These enzymes exhibit varying degrees of activity and specificity towards anandamide.

Role of CYP3A4 in Anandamide Epoxidation

CYP3A4, a prominent cytochrome P450 isoform found in the human liver and brain, is a major contributor to the epoxidation of anandamide. umich.eduresearchgate.netresearchgate.netresearchgate.net It metabolizes anandamide to form the four EET-EA regioisomers: 5,6-, 8,9-, 11,12-, and 14,15-EET-EA. nih.govumich.edu Studies with human liver microsomes have demonstrated that CYP3A4 is a primary enzyme responsible for this conversion. umich.edu The involvement of CYP3A4 in anandamide metabolism suggests that variations in its expression or activity could significantly impact the levels of EET-EAs, including this compound. researchgate.net

Contribution of CYP2C19, CYP2D6, and CYP2J2 to EET-Ethanolamide Formation

Besides CYP3A4, other cytochrome P450 isoforms also contribute to the formation of EET-ethanolamides from anandamide. researchgate.netresearchgate.netfrontiersin.org

CYP2D6: This polymorphic enzyme, notably present in the human brain, metabolizes anandamide into its hydroxylated and epoxygenated derivatives. nih.govnih.gov Recombinant CYP2D6 can convert anandamide to 5,6-, 8,9-, 11,12-, and 14,15-EET-EAs. nih.govnih.gov Kinetic studies have shown that anandamide is a high-affinity substrate for CYP2D6, with an apparent Km value of 2.1 µM for the formation of 8,9-EET-EA. nih.gov

CYP2J2: Primarily known as a major epoxygenase in the heart, CYP2J2 is also expressed in the intestine and metabolizes anandamide. nih.govuni.lu It produces all four EET-EA regioisomers, including 8,9-EET-EA, from anandamide. nih.gov While it contributes to anandamide metabolism, studies suggest it may not be the primary P450 responsible for this process in the human intestine. nih.gov

The following table summarizes the kinetic parameters of anandamide metabolism by recombinant human CYP2D6.

MetaboliteApparent Km (µM)Vmax (pmol product/min/pmol protein)
20-HETE-EA1.33.7
8,9-EET-EA 2.1 1.6
11,12-EET-EA2.61.1
14,15-EET-EA2.81.3
Data sourced from a study on recombinant CYP2D6 conversion of anandamide. nih.gov Note: The levels of 5,6-EET-EA were too low for accurate kinetic measurements.

Investigation of P450 4X1 in this compound Generation

The orphan cytochrome P450 4X1 has also been investigated for its role in anandamide metabolism. nih.govgenecards.org While recombinant P450 4X1 was found to convert anandamide primarily to 14,15-EET ethanolamide, it also showed the ability to oxidize arachidonic acid to 14,15- and 8,9-EETs, although at a much lower rate and only in the presence of cytochrome b5. nih.gov The expression of P450 4X1 in various human brain structures suggests a potential role in anandamide signaling within the brain. nih.govplos.org

Regioisomeric and Enantioselective Considerations in EET-Ethanolamide Biosynthesis

The epoxidation of arachidonic acid by cytochrome P450 enzymes is a process that can result in four different regioisomers of EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. mdpi.comnih.govnih.gov Each of these regioisomers can also be formed as a pair of enantiomers (R/S forms). mdpi.comnih.gov The specific CYP isoform involved determines the regioselectivity and enantioselectivity of the reaction. mdpi.com For instance, in humans, CYP isoforms from the 2C and 2J families are the primary epoxygenases for arachidonic acid. nih.govumich.edu

Similarly, the biosynthesis of EET-ethanolamides from anandamide also results in the formation of these four regioisomers. nih.govumich.edu The relative abundance of each regioisomer, including this compound, depends on the specific CYP450 enzymes present and their catalytic preferences. nih.gov For example, while 8,9-EET-EA was the preferred product in human liver microsomes, 11,12-EET-EA appeared to be the favored product in human intestinal microsomes. nih.gov The chirality and regiochemistry of these molecules are crucial as they can influence their biological activity. mdpi.com

Metabolism and Degradation Pathways of 8 9 Eet Ethanolamide

Hydrolysis by Epoxide Hydrolases

The principal metabolic pathway for the inactivation of 8(9)-EET-EA is the enzymatic addition of water across the epoxide ring, a reaction catalyzed by epoxide hydrolases (EHs). This process converts the epoxide to its corresponding, and generally less biologically active, vicinal diol. nih.govwikipedia.org Two main forms of this enzyme, the soluble epoxide hydrolase (sEH) and the microsomal epoxide hydrolase (mEH), are responsible for this biotransformation. nih.govnih.gov

Soluble Epoxide Hydrolase (sEH)-Mediated Conversion to Dihydroxyeicosatrienoic Acid Ethanolamides (DHET-EAs)

Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is recognized as a key enzyme in the degradation of epoxy-fatty acids. mdpi.comescholarship.org It efficiently catalyzes the hydrolysis of EET-EAs, including the 8(9)-regioisomer, to their corresponding dihydroxyeicosatrienoic acid ethanolamides (DHET-EAs). nih.govnih.gov The conversion of 8(9)-EET-EA by sEH yields 8,9-DHET-EA. This metabolic step is considered a primary mechanism for terminating the biological activity of the parent epoxide. nih.govwikipedia.org The activity of sEH is a critical determinant of the bioavailability and signaling function of EETs and their derivatives. escholarship.org

Kinetic Characterization of 8(9)-EET Ethanolamide Hydrolysis by sEH and mEH

The efficiency with which sEH and mEH hydrolyze 8(9)-EET-EA has been characterized by determining their steady-state kinetic parameters. nih.gov Studies using recombinant human enzymes show that while both enzymes can process all EET-EA regioisomers, their efficiency varies. nih.gov For both sEH and mEH, the 14,15- and 11,12-EET-EAs are the most efficiently hydrolyzed substrates, followed by 8,9-EET-EA, with 5,6-EET-EA being the poorest substrate. nih.govnih.gov

Table 1: Kinetic Parameters for the Hydrolysis of this compound by Human sEH and mEH. nih.govresearchgate.net
EnzymeSubstrateKM (µM)kcat (s-1)kcat/KM (s-1M-1)
sEH8,9-EET-EA23 ± 32.0 ± 0.187,000
mEH8,9-EET-EA21 ± 30.14 ± 0.016,700

Alternative Metabolic Fates and Enzymatic Pathways

Beyond direct hydrolysis, the metabolic profile of 8(9)-EET-EA may be influenced by other enzymatic systems and by its inherent chemical instability. Insights can be drawn from the known metabolism of the structurally similar endocannabinoid anandamide (B1667382) (AEA) and the parent epoxyeicosatrienoic acids (EETs).

Potential Involvement of Cyclooxygenase-2 (COX-2) and Lipoxygenases (LOX) in Related Anandamide Metabolism

Anandamide, which shares the arachidonic acid backbone with 8(9)-EET-EA, is a known substrate for both cyclooxygenase and lipoxygenase enzymes, suggesting potential alternative metabolic routes for EET-EAs. nih.govnih.govnih.govfrontiersin.org

Cyclooxygenase-2 (COX-2): This enzyme metabolizes anandamide to produce prostaglandin (B15479496) ethanolamides, also known as prostamides. nih.govcapes.gov.br This oxidative pathway represents a significant alternative to hydrolysis for anandamide metabolism. frontiersin.org The parent compound, 8,9-EET, is also a substrate for COX enzymes. caymanchem.com Given these precedents, it is plausible that 8(9)-EET-EA could also be metabolized by COX-2, especially under conditions where the enzyme is highly expressed, such as during inflammation. nih.govnih.gov

Lipoxygenases (LOX): Various lipoxygenases, including 5-LOX, 12-LOX, and 15-LOX, can oxygenate anandamide to generate a range of bioactive hydroxyanandamides. nih.govfrontiersin.orgcapes.gov.brplos.org This demonstrates that the ethanolamide structure does not preclude metabolism by LOX enzymes. researchgate.net While direct evidence for 8(9)-EET-EA metabolism by LOX is lacking, the partial saturation of an 8,9-EET analog was shown to prevent metabolism by LOX, indirectly supporting the idea that the unsaturated parent compound could be a substrate. nih.gov

Auto-oxidation Susceptibility of Epoxyeicosatrienoic Acids

The parent compounds, epoxyeicosatrienoic acids (EETs), are chemically susceptible to non-enzymatic degradation through auto-oxidation. acs.org This process, driven by free radicals, is a consequence of the multiple double bonds present in the arachidonic acid structure. acs.orgnih.gov

Studies on the auto-oxidation of arachidonic acid show that EETs, including the 8,9-regioisomer, are among the products formed non-enzymatically. nih.govresearchgate.net This inherent reactivity makes EETs prone to degradation during storage and within biological systems, especially under conditions of oxidative stress. nih.govnih.gov The polyunsaturated nature of 8(9)-EET-EA suggests it would share this susceptibility to auto-oxidation, potentially leading to a variety of oxidized products independent of enzymatic action. nih.govacs.org

Factors Influencing this compound Bioavailability and Stability

The bioavailability and stability of this compound are governed by a combination of enzymatic and chemical factors. These factors dictate its formation, degradation, and persistence in biological systems.

Enzymatic Stability: The metabolic stability of this compound is a critical determinant of its bioavailability. The primary enzymes responsible for its degradation are soluble epoxide hydrolase (sEH) and microsomal epoxide hydrolase (mEH), which convert it to the less active 8,9-DHET-EA. nih.govebi.ac.uknih.gov Therefore, the expression levels and activity of these epoxide hydrolases in various tissues significantly influence the half-life and concentration of this compound. Inhibition of sEH has been explored as a therapeutic strategy to increase the in vivo levels of related epoxide lipids (EETs), suggesting a similar approach could enhance the stability and bioavailability of this compound. nih.govnih.gov

Furthermore, the bioavailability of this compound is indirectly influenced by the enzymes that metabolize its precursor, anandamide. The activity of fatty acid amide hydrolase (FAAH), the main enzyme that degrades anandamide, affects the substrate pool available for CYP450-mediated epoxidation. nih.govebi.ac.uk Inhibition of FAAH would increase anandamide levels, potentially shunting more of the precursor towards the CYP450 pathway and increasing the synthesis of this compound. nih.gov

Chemical Stability: Beyond enzymatic degradation, the chemical stability of the this compound molecule is important, particularly in experimental and storage contexts. The epoxide group is susceptible to hydrolysis under certain conditions. Product information for the synthesized compound indicates that it is stable for at least two years when stored at -80°C in an ethanol (B145695) solution. caymanchem.com However, its stability in aqueous solutions is considerably lower, and storage in aqueous buffers for more than one day is not recommended. caymanchem.com

The solubility of the compound also plays a role in its bioavailability for biological experiments. It is soluble in organic solvents like ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide at approximately 50 mg/mL. caymanchem.com Its solubility is lower in aqueous solutions like phosphate-buffered saline (PBS, pH 7.2), at approximately 1 mg/mL. caymanchem.com This necessitates careful preparation of solutions to ensure the compound remains in a bioavailable form for in vitro and in vivo studies.

FactorDescription
Enzymatic Degradation Hydrolysis by soluble epoxide hydrolase (sEH) and microsomal epoxide hydrolase (mEH) to form 8,9-DHET-EA. nih.govebi.ac.uk
Precursor Availability Metabolism of anandamide by FAAH competes with the CYP450 pathway, affecting the rate of this compound synthesis. nih.govebi.ac.uk
Storage Temperature Stable for ≥2 years at -80°C in ethanol. caymanchem.com
Solvent/Solution Less stable in aqueous solutions compared to organic solvents. caymanchem.com
Solubility High solubility in organic solvents (e.g., ethanol, DMSO); lower solubility in aqueous buffers (e.g., PBS). caymanchem.com

Analytical Methodologies and Advanced Characterization Techniques for 8 9 Eet Ethanolamide

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification and Metabolite Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of 8(9)-EET-EA and its metabolites. nih.govnih.gov This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

The chromatographic separation is typically achieved using reversed-phase columns, such as a C18 column, which separates analytes based on their hydrophobicity. nih.gov A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% acetic acid and 1 mM ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile/methanol) is commonly used to resolve 8(9)-EET-EA from other lipids and its regioisomers. nih.gov

For detection, tandem mass spectrometry is operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition for the analyte of interest. nih.gov The precursor ion for 8(9)-EET-EA is its protonated molecule [M+H]⁺. The specific MRM transitions for 8(9)-EET-EA and its hydrolyzed metabolite, 8,9-dihydroxyeicosatrienoic acid ethanolamide (8,9-DHET-EA), are essential for their unambiguous identification and quantification. nih.gov

Table 1: LC-MS/MS Parameters for 8(9)-EET-EA and 8,9-DHET-EA Analysis nih.gov

Analyte Precursor Ion (m/z) Product Ion (m/z)
8(9)-EET-EA 364.3 303.3
8,9-DHET-EA 382.3 221.2

This methodology has been successfully applied to determine the kinetic parameters of 8,9-EET-EA hydrolysis by soluble epoxide hydrolase (sEH). researchgate.net The high sensitivity of LC-MS/MS allows for the detection of 8(9)-EET-EA at nanomolar concentrations, although endogenous levels in some tissues may be below the instrumental detection limit. nih.govnih.gov

Enantioselective Analysis of Epoxyeicosatrienoic Acid Regioisomers

8(9)-EET is a chiral molecule, existing as two enantiomers: 8(S),9(R)-EET and 8(R),9(S)-EET. These enantiomers can exhibit different biological activities, making their separation and individual quantification important. nih.gov The enantioselective analysis of EETs, and by extension their ethanolamides, is typically achieved using chiral chromatography.

High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method for resolving EET enantiomers. nih.govnih.gov Chiralcel OD and AD-H columns have been shown to be effective for this purpose. nih.govnih.gov The separation is usually performed under normal-phase conditions with a mobile phase consisting of a non-polar solvent like hexane (B92381) and a small amount of a polar modifier such as 2-propanol. nih.gov

For instance, the pentafluorobenzyl (PFB) ester derivatives of 8,9-EET enantiomers can be resolved on an AD-H column with a mobile phase of 0.9% 2-propanol in hexanes. nih.gov The elution order on this column is 8(S),9(R)-EET-PFB followed by 8(R),9(S)-EET-PFB. nih.gov This chiral separation, when coupled with mass spectrometry, allows for the determination of the enantiomeric excess of 8,9-EET produced in biological systems, providing insights into the stereoselectivity of the cytochrome P450 enzymes responsible for its formation. nih.gov

Table 2: Chiral Separation of 8,9-EET Enantiomers nih.gov

Chiral Column Mobile Phase Elution Order
AD-H 0.9% 2-propanol in hexanes 1. 8(S),9(R)-EET-PFB2. 8(R),9(S)-EET-PFB
Chiralcel OJ Not specified 1. 8(R),9(S)-EET2. 8(S),9(R)-EET

Development of Robust Extraction and Purification Protocols for Biological Matrices

The low concentrations of 8(9)-EET-EA in biological tissues and fluids necessitate efficient extraction and purification methods to remove interfering substances like proteins and other lipids. tandfonline.com The two most common approaches are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

In LLE, a water-immiscible organic solvent is used to extract the lipids from the aqueous biological matrix. nih.gov A common solvent system for endocannabinoids and related compounds is ethyl acetate/hexane. researchgate.net The organic phase containing the lipids is then separated, and the solvent is evaporated before the sample is reconstituted for LC-MS/MS analysis.

SPE provides a more selective extraction and can be automated for high-throughput analysis. nih.gov For N-acylethanolamines, reversed-phase SPE cartridges (e.g., C18 or polymeric sorbents) are often used. nih.gov The general procedure involves conditioning the cartridge, loading the sample, washing away polar interferences, and finally eluting the analytes with an organic solvent. nih.gov It is important to carefully validate SPE methods, as variations in the sorbent material between different brands can affect the recovery of the analytes. nih.gov

Table 3: Comparison of Extraction Methods for Endocannabinoid-like Compounds

Method Principle Advantages Disadvantages
Liquid-Liquid Extraction (LLE) Partitioning between immiscible liquid phases Simple, inexpensive Can be less selective, may require larger solvent volumes
Solid-Phase Extraction (SPE) Adsorption onto a solid sorbent High selectivity, can be automated, good for concentrating analytes Can be more expensive, method development may be required, potential for variability between cartridges

Application of Isotopic Labeling in Metabolic Flux Studies

Stable isotope labeling is a powerful tool for tracing the metabolic fate of 8(9)-EET-EA and understanding its metabolic pathways. nih.gov This technique involves introducing a substrate labeled with a stable isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H), into a biological system and then using mass spectrometry to track the incorporation of the isotope into downstream metabolites. nih.govacs.org

For studying the metabolism of 8(9)-EET-EA, ¹³C-labeled arachidonic acid can be used as a precursor. creative-proteomics.com As the cells metabolize the labeled arachidonic acid to form 8(9)-EET and subsequently 8(9)-EET-EA, the resulting products will have a higher mass, which can be distinguished from their endogenous, unlabeled counterparts by MS. nih.gov This allows for the unambiguous identification of metabolites derived from the exogenously supplied precursor and enables the quantification of metabolic fluxes through different pathways. creative-proteomics.com

Dual-isotope labeling, where two different isotopes are incorporated into the precursor molecule, can further enhance the identification of labeled species by creating a unique doublet peak in the mass spectrum. nih.gov Isotope-labeled internal standards, such as [¹³C₂₀]-EETs, are also crucial for accurate quantification in LC-MS/MS analysis, as they can correct for variations in extraction efficiency and matrix effects. nih.gov

Synthetic Analog Development and Structure Activity Relationship Studies for 8 9 Eet Ethanolamide

Design Principles for Enhancing Metabolic Stability and Bioavailability

A primary challenge in developing EET-based therapeutics is their inherent metabolic instability. Native EETs are rapidly metabolized through two main pathways: hydration of the epoxide ring to the less active dihydroxyeicosatrienoic acids (DHETs) by soluble epoxide hydrolase (sEH), and chain shortening via β-oxidation researchgate.net. Similarly, N-acylethanolamines (NAEs), the family to which 8(9)-EET-EA belongs, are susceptible to enzymatic hydrolysis, primarily by fatty acid amide hydrolase (FAAH) nih.gov. Therefore, a key goal in designing 8(9)-EET-EA analogs is to engineer resistance to these metabolic pathways.

Key design strategies include:

Modification of the Ethanolamide Headgroup: To prevent hydrolysis by FAAH, the ethanolamide moiety can be modified. Strategies developed for anandamide (B1667382), the precursor to 8(9)-EET-EA, include introducing methyl groups or replacing the ethanolamide with other amides to improve biochemical stability mdpi.comnih.gov.

Epoxide Bioisosteric Replacement: The epoxide group is a critical site of inactivation by sEH. Replacing the labile oxirane ring with bioisosteres that mimic its stereoelectronic properties but are resistant to hydrolysis is a cornerstone of EET analog design. Effective bioisosteres include ureas and amides, which have been shown to produce analogs that retain biological activity and possess enhanced metabolic stability researchgate.net.

Backbone Saturation: The polyunsaturated carbon backbone of EETs is susceptible to auto-oxidation and metabolism by enzymes like lipoxygenases. Partially saturating the carbon chain by reducing the number of double bonds can mitigate these issues, leading to more robust compounds nih.gov. For instance, an analog of 8,9-EET lacking the double bonds at the 5,6 and 14,15 positions demonstrated enhanced protective effects against apoptosis compared to the parent compound, highlighting the potential benefits of this strategy nih.gov.

These design principles aim to create analogs that can persist longer in biological systems, thereby increasing their potential for therapeutic efficacy.

Structure-Activity Relationship (SAR) Studies on 8,9-EET Analogs for Specific Biological Effects

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For EETs, SAR studies have primarily focused on cardiovascular effects like vasodilation. These investigations have revealed several key structural requirements for potent activity, including a 20-carbon backbone, a headgroup capable of ionic interactions (like a carboxylic acid), and the stereochemistry of the cis-epoxide nih.gov.

While SAR studies for 8(9)-EET-EA are not yet established, research on 8,9-EET provides valuable starting points:

Receptor Interaction: 8,9-EET is known to elicit biological responses, such as the activation of Transient Receptor Potential Vanilloid 4 (TRPV4) channels nih.gov. Competition binding assays suggest that 8,9-EET interacts with a putative EET receptor, though potentially with a lower affinity than 11,12-EET or 14,15-EET nih.gov.

Stereoselectivity: The biological activity of 8,9-EET can be highly dependent on its stereochemistry. For example, the (8S,9R)-EET isomer acts as a renal vasoconstrictor, while the (8R,9S)-EET isomer does not, implying that its biological targets have specific structural requirements for activation ebi.ac.uk.

Biological Effects: Analogs of 8,9-EET have shown potential in regulating critical cellular processes. A synthetic 8,9-EET analog was found to protect pulmonary artery smooth muscle cells from apoptosis, a function not observed with the parent 8,9-EET molecule nih.gov.

Future SAR studies on 8(9)-EET-EA analogs would likely investigate how modifications to the ethanolamide headgroup, the epoxide moiety, and the fatty acid chain impact interactions with targets like TRPV channels and potentially cannabinoid receptors, given the compound's relationship to anandamide.

Development of Bioisosteres for Epoxide Moieties

The replacement of the metabolically vulnerable epoxide ring with stable bioisosteres is a highly successful strategy in the development of EET mimetics. A bioisostere is a chemical substituent that retains the essential physicochemical properties of the original moiety, thereby preserving the desired biological activity while improving the molecule's pharmacokinetic profile.

In the context of EETs, the goal is to replace the oxirane ring with a group that is not a substrate for sEH. Research has identified several effective bioisosteres:

Dual-Function Analogs: A significant advantage of some urea-based bioisosteres is their ability to confer dual functionality. Certain analogs can act as both mimics of EETs (agonists at their receptors) and as potent inhibitors of sEH nih.gov. This dual action is highly desirable, as it not only makes the analog itself stable but also protects endogenous EETs from degradation, potentially amplifying the therapeutic effect.

Conversely, studies have shown that other potential replacements, such as urethanes, triazoles, and furans, are generally not suitable bioisosteres for the epoxide in this context, as they often lead to a loss of the desired biological activity nih.gov. The table below summarizes the suitability of various functional groups as epoxide bioisosteres based on studies of EET analogs.

Bioisostere GroupSuitability as Epoxide MimicPotential for sEH Inhibition
N-Substituted UreasSuitableHigh
OxamidesSuitableModerate
N-Substituted AmidesSuitableModerate
UrethanesUnsuitableLow
TriazolesUnsuitableLow
FuransUnsuitableLow

Impact of Double Bond Position and Number on Biological Activity

The number and position of double bonds within the fatty acid backbone are critical determinants of the biological activity of EETs and their analogs. The specific geometry conferred by these bonds influences how the molecule fits into the binding pocket of enzymes and receptors.

Key findings regarding the influence of double bonds include:

The Δ8,9 Double Bond: For EET analogs based on the 14,15-EET scaffold, the presence of a cis-olefin at the 8,9-position has been identified as a crucial structural feature for agonist activity. Moving this double bond, for instance to the 5,6-position, can convert an agonist into a competitive antagonist, demonstrating the positional sensitivity of this feature nih.govnih.gov.

These findings underscore the importance of the careful placement and number of double bonds in the design of 8(9)-EET-EA analogs to achieve desired biological effects and improved drug-like properties.

Emerging Research Areas and Future Directions in 8 9 Eet Ethanolamide Research

Elucidation of Uncharacterized Physiological Actions of 8(9)-EET Ethanolamide

A primary direction for future research is the fundamental characterization of the physiological effects of 8(9)-EET-EA. To date, the specific actions of this molecule are almost entirely unexplored. hmdb.casanbio.nl It is produced endogenously when AEA is metabolized by CYP450 epoxygenases, with human liver microsomes capable of forming 8,9-EET-EA alongside its other regioisomers (5,6-, 11,12-, and 14,15-EET-EA). sanbio.nlnih.gov

Unlike its well-studied precursor AEA, which has established roles as a neurotransmitter and modulator of inflammation and vascular tone through cannabinoid receptors, the functional profile of 8(9)-EET-EA is largely a blank slate. hmdb.canih.gov Research is critically needed to determine whether 8(9)-EET-EA:

Possesses vasodilatory or vasoconstrictive properties distinct from 8,9-EET.

Exhibits pro- or anti-inflammatory activity in various cell types and tissues.

Modulates neuronal activity, pain perception, or behavior.

Influences cell proliferation, migration, or apoptosis, which could have implications for cancer biology and tissue repair. researchgate.net

Systematic screening of 8(9)-EET-EA across various biological assays is essential to build a foundational understanding of its physiological relevance and to identify its primary biological targets and downstream effects.

Identification and Characterization of Putative High-Affinity EET Receptors

A significant challenge in the broader field of eicosanoids has been the definitive identification of a high-affinity G-protein coupled receptor (GPCR) for EETs. nih.govacs.org Despite extensive data demonstrating the potent biological effects of EETs, including their anti-inflammatory and vasodilatory actions, the primary receptor mediating these effects remains elusive. acs.orgresearchgate.net This knowledge gap extends directly to 8(9)-EET-EA.

Current research indicates that EETs can interact with a variety of targets, including:

Ion Channels: Certain EETs can directly activate channels such as the transient receptor potential vanilloid-4 (TRPV4). nih.gov

Nuclear Receptors: EETs and their metabolites are known to activate peroxisome proliferator-activated receptors (PPARs). nih.gov

Other GPCRs: There is evidence of crosstalk where EETs interact with receptors for other lipid mediators, such as prostanoid receptors. nih.govacs.org

However, these interactions often occur at lower affinities than what would be expected for a dedicated high-affinity receptor. nih.gov Future research must focus on identifying and characterizing specific receptors for 8(9)-EET-EA. Methodologies such as affinity-based proteomics, radioligand binding assays using a labeled form of 8(9)-EET-EA, and functional screening of orphan GPCRs will be instrumental. The discovery of a dedicated receptor would be a landmark achievement, providing a clear mechanism for its actions and opening new avenues for therapeutic development.

Investigation of Interplay with Other Lipid Mediator Systems

8(9)-EET-EA is uniquely positioned at the crossroads of the endocannabinoid and the CYP450 epoxygenase pathways. Its formation represents a direct metabolic link, suggesting a profound interplay between these systems. researchgate.net Future studies must explore the nature of this crosstalk with other major lipid mediator families.

Endocannabinoid System: The enzymatic conversion of AEA to 8(9)-EET-EA may serve as a mechanism to terminate or modify AEA signaling. nih.gov It is critical to investigate whether 8(9)-EET-EA acts on cannabinoid receptors (CB1 and CB2). Research on other EET-EA regioisomers, such as 5,6-EET-EA, has shown selective, high-affinity binding to the CB2 receptor, suggesting that 8(9)-EET-EA may also possess unique cannabinoid receptor activity that differs from AEA. nih.govmdpi.com

Prostanoid System: The parent arachidonic acid can be metabolized by cyclooxygenase (COX) enzymes to produce prostanoids or by CYP450s to produce EETs. mdpi.com This shared origin leads to significant functional crosstalk. EETs are known to antagonize the vasoconstrictive effects of thromboxane (B8750289) A2 by acting on the thromboxane receptor (TP). acs.orgmdpi.com It is plausible that 8(9)-EET-EA also modulates prostanoid signaling, potentially influencing vascular tone, platelet aggregation, and inflammation.

Peroxisome Proliferator-Activated Receptors (PPARs): EETs are established activators of PPARα, a nuclear receptor that regulates genes involved in fatty acid metabolism. nih.gov Investigating whether 8(9)-EET-EA can bind to and activate PPAR isoforms is a key research direction that could link it to the control of metabolism and gene expression.

Table 1: Potential Interplay of this compound with Other Lipid Mediator Systems

Interacting System Key Molecules Potential Interaction Mechanism Implied Physiological Role
Endocannabinoid Anandamide (B1667382) (AEA), CB1/CB2 Receptors Formation from AEA; Potential direct binding to CB1/CB2 receptors. nih.govmdpi.com Modulation of neurotransmission, inflammation, and immune response.
Prostanoid Thromboxane A2, Prostaglandins, TP/EP Receptors Antagonism or modulation of prostanoid receptors. mdpi.com Regulation of vascular tone, platelet function, and inflammation.

| PPARs | PPARα, PPARγ | Direct binding and activation of nuclear receptors. nih.gov | Control of lipid metabolism, gene expression, and inflammation. |

Role in Cellular Communication and Organ Crosstalk Beyond Established Systems

Lipid mediators are crucial for communication both between adjacent cells (paracrine signaling) and between distant organs (endocrine signaling). While the roles of EETs in cardiovascular and renal systems are well-documented, the specific contribution of 8(9)-EET-EA to inter-organ communication is unknown. frontiersin.org

Future research should explore its role in novel contexts:

Neuro-Vascular Coupling: As a metabolite of the neurotransmitter AEA, 8(9)-EET-EA produced in the brain could act on the cerebral vasculature to regulate blood flow, representing a key mediator in neuro-vascular communication. nih.gov

Hepato-Renal Axis: Generated in the liver (a primary site of CYP3A4 activity), 8(9)-EET-EA could travel to the kidneys to regulate renal hemodynamics and tubular function, contributing to the intricate communication between these organs. nih.govnih.gov

Immune Cell Trafficking: The selective action of related EET-EAs on the CB2 receptor, which is highly expressed on immune cells, suggests a potential role for 8(9)-EET-EA in modulating immune cell activation and migration between lymphoid tissues and sites of inflammation. nih.gov

Understanding how and where 8(9)-EET-EA is produced and where it acts will be crucial to mapping its role in the complex network of inter-organ crosstalk that maintains homeostasis.

Functional Studies in Advanced Preclinical Disease Models

Translating basic discoveries into potential therapeutic applications requires rigorous testing in relevant animal models of human disease. Given the known biological activities of its parent compounds, research on 8(9)-EET-EA should be prioritized in several key areas of pathophysiology. The current lack of data from such models is a major gap in the literature. np-mrd.org

Table 2: Proposed Preclinical Models for Functional Studies of this compound

Disease Area Preclinical Model Rationale for Investigation
Cardiovascular Disease Models of hypertension, atherosclerosis, myocardial ischemia-reperfusion. Based on the known vasodilatory, anti-inflammatory, and cardioprotective effects of EETs. frontiersin.org
Neuroinflammation Models of stroke, traumatic brain injury, multiple sclerosis. Based on the anti-inflammatory properties of endocannabinoid epoxides and the neuro-modulatory role of AEA. nih.gov
Diabetic Complications Models of diabetic retinopathy, nephropathy, and neuropathy. A related compound, 5,6-EET-EA, mitigates diabetes-induced retinal inflammation. arvojournals.org

| Oncology | Xenograft and genetic models of cancer. | To clarify the complex and sometimes contradictory role of EETs in tumor growth and metastasis. frontiersin.org |

Functional studies in these advanced models will be essential to determine if modulating the levels or actions of 8(9)-EET-EA offers a viable strategy for treating these complex diseases. Such studies will provide critical insights into its therapeutic potential and safety profile.

Table of Mentioned Compounds

Compound Name Abbreviation
8(9)-epoxyeicosatrienoic acid ethanolamide 8(9)-EET-EA
Anandamide (Arachidonoyl ethanolamide) AEA
8,9-epoxyeicosatrienoic acid 8,9-EET
5,6-epoxyeicosatrienoic acid ethanolamide 5,6-EET-EA
11,12-epoxyeicosatrienoic acid ethanolamide 11,12-EET-EA
14,15-epoxyeicosatrienoic acid ethanolamide 14,15-EET-EA
Arachidonic Acid AA
Thromboxane A2 TXA2
Transient Receptor Potential Vanilloid-4 TRPV4
Peroxisome Proliferator-Activated Receptor Alpha PPARα
Peroxisome Proliferator-Activated Receptor Gamma PPARγ
Cannabinoid Receptor 1 CB1
Cannabinoid Receptor 2 CB2
Thromboxane Receptor TP

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for 8(9)-EET ethanolamide, and how can reaction efficiency be validated?

  • Methodology : Utilize Central Composite Design (CCD) to optimize variables like temperature (80–100°C), catalyst concentration (5–9% ZrCl₄ w/w), and molar ratios (e.g., 3:1 ethanolamine/FAME). Validate via FT-IR for functional group analysis and distillation to isolate the product .

Q. How can this compound be detected and quantified in biological samples?

  • Methodology : Employ reverse-phase HPLC coupled with mass spectrometry (RP-HPLC-MS) for separation and structural confirmation. For receptor-binding studies, use competitive radioligand assays (e.g., Ki determination) and cAMP accumulation assays to measure CB2 activity (IC₅₀ ~9.8 nM) .

Q. What experimental approaches assess this compound’s affinity for cannabinoid receptors?

  • Methodology : Synthesize structural analogs with modified alkyl groups (e.g., N-monoalkylation) and compare binding affinities (Ki values) using CB1/CB2 receptor assays. Prioritize analogs with α-methylation, which enhances binding potency (e.g., Ki = 6.9–8.4 nM) .

Advanced Research Questions

Q. How does this compound interact with cytochrome P450 (CYP450) and cyclooxygenase-2 (COX-2) in metabolic pathways?

  • Methodology : Investigate enzymatic metabolism using recombinant CYP450 isoforms (e.g., CYP2J2) and COX-2-expressing cell lines. Characterize metabolites via LC-MS/MS, focusing on prostaglandin ethanolamide derivatives. Note that FAAH inhibition may shift metabolism toward CYP450 pathways .

Q. What challenges arise in resolving stereochemical specificity of this compound during enzymatic synthesis?

  • Methodology : Compare racemic synthesis (e.g., (±)-isomers) with enzymatic reactions using epoxide hydrolases or CYP450s. Validate stereochemistry via chiral chromatography or NMR. Enzymatic routes typically yield specific enantiomers, whereas chemical synthesis produces racemic mixtures .

Q. How should researchers address contradictions between in vitro and in vivo data on this compound’s bioactivity?

  • Methodology : Conduct pharmacokinetic studies to assess bioavailability and tissue distribution. Use knockout models (e.g., CB2⁻/⁻ mice) to isolate receptor-specific effects. Reconcile discrepancies by evaluating off-target interactions (e.g., TRP channels) or metabolite interference .

Q. What structural modifications enhance this compound’s stability without compromising CB2 selectivity?

  • Methodology : Introduce methyl groups at the α-carbon or ω-hydroxylation on the ethanolamide chain. Test stability in serum (e.g., FAAH resistance) and receptor selectivity via cAMP assays. For example, α-methylation improves metabolic stability while retaining CB2 affinity .

Q. What ethical considerations apply to studies involving this compound’s neuroactive properties?

  • Methodology : Adhere to institutional guidelines for animal welfare (e.g., 3Rs principles) and human tissue use. Address data integrity by pre-registering protocols (e.g., Open Science Framework) and disclosing conflicts of interest. For clinical potential, ensure informed consent in exploratory trials .

Data Interpretation Frameworks

  • Handling Conflicting Receptor Binding Data : Use multivariate regression to account for variables like solvent polarity (ethanol vs. DMSO) and receptor dimerization states. Cross-validate with orthogonal assays (e.g., calcium flux for TRP channels) .
  • Reproducibility in Metabolic Studies : Standardize enzyme sources (e.g., recombinant vs. tissue-derived CYP450s) and report catalytic rates (kcat/Km) with error margins. Use negative controls (e.g., FAAH inhibitors) to confirm pathway specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8(9)-EET ethanolamide
Reactant of Route 2
8(9)-EET ethanolamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.